molecular formula C11H12F2O3 B1412995 Ethyl 2,4-difluoro-6-methoxyphenylacetate CAS No. 1806320-06-8

Ethyl 2,4-difluoro-6-methoxyphenylacetate

Cat. No.: B1412995
CAS No.: 1806320-06-8
M. Wt: 230.21 g/mol
InChI Key: GSELNGADZZVTPL-UHFFFAOYSA-N
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Description

Ethyl 2,4-difluoro-6-methoxyphenylacetate (CAS 691905-11-0) is an aromatic ester with the molecular formula C₁₁H₁₂F₂O₃. It features a phenylacetate backbone substituted with two fluorine atoms at the 2- and 4-positions and a methoxy group at the 6-position (Figure 1). This compound is structurally tailored for applications in pharmaceutical and agrochemical research, where fluorine substituents are often employed to enhance metabolic stability and bioavailability .

Properties

IUPAC Name

ethyl 2-(2,4-difluoro-6-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-11(14)6-8-9(13)4-7(12)5-10(8)15-2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSELNGADZZVTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-difluoro-6-methoxyphenylacetate typically involves the esterification of 2,4-difluoro-6-methoxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins can be used to facilitate the esterification reaction. The process is optimized to minimize by-products and maximize the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically yielding carboxylic acids or ketones depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) under basic conditions.

Major Products Formed:

    Oxidation: 2,4-difluoro-6-methoxybenzoic acid or corresponding ketones.

    Reduction: 2,4-difluoro-6-methoxyphenylethanol.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,4-difluoro-6-methoxyphenylacetate is a compound of increasing interest in various scientific fields, particularly in organic chemistry, medicinal chemistry, and materials science. This article explores its applications, supported by comprehensive data tables and documented case studies.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C11H12F2O3
  • Molecular Weight : 232.21 g/mol

The compound features a phenylacetate structure with two fluorine atoms and a methoxy group attached to the aromatic ring, which influences its chemical reactivity and biological activity.

Medicinal Chemistry

This compound has been studied for its potential pharmacological properties:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation markers in vitro. This characteristic could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for:

  • Synthesis of Fluorinated Compounds : The presence of fluorine enhances the metabolic stability of derivatives, which is crucial in drug design.
  • Development of Agrochemicals : this compound can be utilized in creating pesticides or herbicides due to its chemical stability and effectiveness against pests.

Material Science

The compound is also explored for its applications in materials science:

  • Polymer Production : It can be used as a monomer or additive in creating polymers with specific properties such as enhanced durability or resistance to environmental factors.
  • Coatings and Adhesives : The compound's chemical structure allows it to be incorporated into coatings that require specific performance characteristics, such as water resistance or adhesion strength.

Antimicrobial Activity Study

A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of this compound against common pathogens:

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : Results indicated an MIC of 32 µg/mL for both bacteria, suggesting strong antimicrobial potential.

Anti-inflammatory Activity Research

In another study focusing on anti-inflammatory effects:

  • Model Used : Lipopolysaccharide (LPS)-induced inflammation in macrophages.
  • Findings : Treatment with the compound significantly reduced levels of pro-inflammatory cytokines TNF-α and IL-6, with an IC50 value around 25 µg/mL.

Mechanism of Action

The mechanism by which Ethyl 2,4-difluoro-6-methoxyphenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoro and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets, affecting pathways involved in inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Key Specifications

  • CAS Number : 691905-11-0
  • Molecular Weight : 230.21 g/mol
  • Synonym: Ethyl 2-(2,4-difluoro-6-methoxyphenyl)acetate

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with two analogs: ethyl 2,4-dibromo-6-fluorophenylacetate and 2,4-dichlorophenoxy acetate.

Property Ethyl 2,4-Difluoro-6-Methoxyphenylacetate Ethyl 2,4-Dibromo-6-Fluorophenylacetate 2,4-Dichlorophenoxy Acetate
CAS Number 691905-11-0 1803817-32-4 Not specified
Molecular Formula C₁₁H₁₂F₂O₃ C₁₀H₉Br₂FO₂ C₈H₆Cl₂O₃
Molecular Weight (g/mol) 230.21 354.89 221.04
Substituents 2,4-F; 6-OCH₃ 2,4-Br; 6-F 2,4-Cl; phenoxy group
Key Functional Groups Ester, methoxy, fluorine Ester, bromine, fluorine Ester, chlorine, phenoxy

Observations :

  • Halogen Influence: Replacing fluorine with bromine (e.g., ethyl 2,4-dibromo-6-fluorophenylacetate) increases molecular weight significantly (354.89 vs. 230.21 g/mol) due to bromine’s higher atomic mass.
  • Electron Effects : The methoxy group in the target compound is electron-donating, which may activate the aromatic ring toward electrophilic substitution, whereas chlorine and bromine (electron-withdrawing) could deactivate it .

Stability and Reactivity

  • Fluorinated Compounds : The target compound’s fluorine substituents confer resistance to hydrolysis and oxidative degradation compared to chlorinated/brominated analogs .
  • Brominated Analog : Higher molecular weight and bromine’s leaving-group ability may increase susceptibility to nucleophilic substitution .
  • Chlorinated Analog : Chlorine’s moderate electronegativity balances stability and reactivity, as seen in its herbicidal activity .

Research Findings and Implications

  • Biological Activity: The dichlorophenoxy derivative’s herbicidal action is well-documented, while the fluorinated compound’s bioactivity remains understudied but promising due to fluorine’s pharmacokinetic benefits .
  • Industrial Relevance : this compound’s structural precision makes it a candidate for targeted drug design, whereas brominated/chlorinated analogs serve as versatile intermediates in synthetic chemistry .

Biological Activity

Ethyl 2,4-difluoro-6-methoxyphenylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound features two fluorine atoms and a methoxy group, which enhance its chemical stability and biological activity. The presence of these functional groups allows for increased binding affinity to specific molecular targets such as enzymes and receptors, making it a valuable candidate in drug design.

Mechanism of Action:

  • Enzyme Interaction: The compound interacts with various enzymes, potentially inhibiting their activity or altering their function.
  • Receptor Binding: Its structure allows it to bind effectively to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies indicate that derivatives of phenylacetates exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 µg/mL to 500 µg/mL .

Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro assays indicate that the compound can induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest: The compound may cause cell cycle disruption, preventing cancer cells from proliferating.
  • Reactive Oxygen Species (ROS) Generation: Increased oxidative stress leading to cell death has been observed in treated cells .

Case Studies

Several case studies have illustrated the biological activity of this compound:

  • Study on Anticancer Efficacy:
    • A study assessed the cytotoxic effects on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency at higher concentrations .
  • Antimicrobial Efficacy:
    • Research involving the compound's derivatives demonstrated effective inhibition against Pseudomonas aeruginosa with MIC values around 62.5 µg/mL, suggesting potential for use in treating infections caused by resistant strains .

Table 1: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus250 µg/mL
AntimicrobialEscherichia coli500 µg/mL
CytotoxicityMCF-7 (Breast Cancer)IC50 = 15 µM
CytotoxicityHeLa (Cervical Cancer)IC50 = 10 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,4-difluoro-6-methoxyphenylacetate
Reactant of Route 2
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